molecular formula C10H15ClN4 B1401157 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine CAS No. 1343067-23-1

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine

Cat. No. B1401157
CAS RN: 1343067-23-1
M. Wt: 226.7 g/mol
InChI Key: POUAVIFXBYKVTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is 1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a liquid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.

Scientific Research Applications

Molecular Structure and Interactions

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a pyrimidine derivative, a class of compounds known for their presence in DNA and RNA as nitrogenous bases. These compounds exhibit significant interactions through hydrogen bonding, crucial for drug action and molecular recognition in pharmaceuticals. For instance, studies have shown that different tautomeric forms of aminopyrimidine salts can lead to distinct molecular arrangements and hydrogen bonding patterns, affecting their physical properties and potential drug interactions (Rajam et al., 2017).

Synthesis and Characterization

The synthesis pathways of pyrimidine derivatives are critical for their application in various fields, including medicinal chemistry. Efficient synthetic methods allow for the production of compounds like 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine, which can serve as intermediates or active compounds in pharmaceuticals. For example, the synthesis of related pyrimidine compounds has been optimized for better yields, indicating the importance of synthetic strategies in the development of pyrimidine-based drugs and chemicals (Shan Hou et al., 2016).

Pharmacological and Biological Activities

Pyrimidine derivatives are notable for their diverse pharmacological activities. The structural versatility of these compounds allows for the design of molecules with targeted biological activities, such as anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine scaffolds in drug discovery (Rahmouni et al., 2016).

Material Science and Optoelectronics

Pyrimidine derivatives also find applications in material science, particularly in the development of compounds with non-linear optical (NLO) properties. These compounds are essential for various high-tech applications, including optoelectronics and photonics. Studies have explored the electronic and optical properties of thiopyrimidine derivatives, providing insights into their potential use in advanced technological applications (Hussain et al., 2020).

Safety and Hazards

The safety information for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUAVIFXBYKVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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